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Compound of Interest

Compound Name: Melithiazole K

Cat. No.: B15580168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

characterization methodologies for novel compounds featuring the melithiazole core.

Melithiazoles, a class of thiazole-containing natural products, and their synthetic analogs are of

significant interest in drug discovery due to their diverse biological activities. This document is

intended to serve as a practical resource for researchers engaged in the synthesis,

characterization, and development of these promising therapeutic agents. In the absence of

extensive publicly available data on novel melithiazole compounds, this guide utilizes

spectroscopic data from closely related novel thiazole and benzothiazole derivatives as

representative examples to illustrate the principles and techniques involved in their structural

elucidation.

Spectroscopic Data Summary
The following tables summarize key spectroscopic data for representative novel thiazole and

benzothiazole derivatives, which serve as analogs for understanding the spectral

characteristics of novel melithiazole compounds.

Table 1: ¹H NMR Spectroscopic Data for Representative Novel Thiazole Derivatives
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Compound Solvent
Chemical Shift (δ,
ppm) and
Multiplicity

Assignment

Novel Aminothiazole-

Chalcone Analog (6g)
DMSO-d₆ 2.55-7.27 (m)

Aromatic & Chalcone

Protons

Novel Dicyclopropyl-

Thiazole (3a)
DMSO-d₆

0.63–0.71 (m, 4H),

0.91–0.99 (m, 4H),

1.19–1.25 (m, 1H),

2.06–2.12 (m, 1H),

7.30 (s, 1H), 7.47 (d,

2H, J = 8.6 Hz), 7.81

(d, 2H, J = 8.5 Hz),

11.17 (bs, 1H)

Cyclopropyl, Thiazole,

Aromatic, and NH

Protons

2-(2-(6-

Methylbenzothiazolyl)t

hio)ethyl acrylate (1)

CDCl₃

7.72 (d, 1H, J = 8.28

Hz), 7.51 (s, 1H), 7.21

(m, 1H), 6.41 (d, 1H, J

= 17.32 Hz), 6.11 (q,

1H), 5.82 (d, 1H, J =

10.48 Hz), 4.53 (t,

2H), 3.63 (t, 2H), 2.39

(t, 3H)

Aromatic, Vinylic,

Methylene, and

Methyl Protons

Table 2: ¹³C NMR Spectroscopic Data for Representative Novel Thiazole Derivatives
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Compound Solvent Chemical Shift (δ, ppm)

Novel Aminothiazole-Chalcone

Analog (6g)
DMSO-d₆ 14.29, 21.54, 30.97, 40.33

Novel Dicyclopropyl-Thiazole

(3a)
DMSO-d₆

6.26 (2CH₂), 7.09 (2CH₂),

11.19 (CH), 11.95 (CH),

104.56 (CHthiazole), 127.70

(2CHAr), 129.00 (2CHAr),

132.32 (C), 134.34 (C), 149.06

(C), 156.44 (C=N), 170.93 (C–

NH)

2-(2-(6-

Methylbenzothiazolyl)thio)ethyl

acrylate (1)

CDCl₃

165.8, 164.1, 151.1, 135.5,

134.6, 131.2, 128.0, 127.6,

121.1, 120.9, 62.3, 31.9, 21.4

Table 3: Mass Spectrometry Data for Representative Novel Thiazole Derivatives

Compound Ionization Method
[M+H]⁺ (m/z)
Calculated

[M+H]⁺ (m/z) Found

Novel Dicyclopropyl-

Thiazole (3a)
ESI-HRMS 318.0832 318.0831

2-(2-(6-

Chlorobenzothiazolyl)t

hio)ethyl acrylate (2)

ESI 299.0 (M⁺) Not specified

5-(3-

Cyanophenyl)-1H-

imidazole-2-carboxylic

acid (4a)

ESI-MS
Not specified for

[M+H]⁺
Not specified

Table 4: Infrared (IR) and UV-Vis Spectroscopic Data for Representative Novel Thiazole

Derivatives
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Compound IR (KBr, cm⁻¹) UV-Vis (λmax, nm) Solvent

2-(2-(6-

Methylbenzothiazolyl)t

hio)ethyl acrylate (1)

3031–3425, 2860–

2951, 1720, 1632
283 DCM

5-(3-

Cyanophenyl)-1,3,4-

oxadiazole-2-

carboxylic acid (5a)

Not specified Not specified Not specified

Novel Aminothiazole-

Chalcone Analog (6g)
Not specified Not specified Not specified

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

representative of the standard procedures used in the synthesis and spectroscopic analysis of

novel thiazole and melithiazole compounds.

Synthesis of Novel Thiazole Derivatives
A general and efficient method for the synthesis of novel 2-aminonicotinonitrile derivatives

bearing a benzothiazole nucleus involves a solvent-free microwave or ultrasound irradiation

technique. This one-pot, four-component cyclo-condensation reaction utilizes a heterocyclic

methyl ketone, malononitrile, ammonium acetate, and an aryl aldehyde. While conventional

heating methods can also be employed, microwave-assisted synthesis often results in higher

yields and purity in a shorter reaction time.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a 300, 400, 500, or 700 MHz spectrometer. Chemical

shifts are reported in parts per million (ppm) relative to an internal standard, commonly

tetramethylsilane (TMS).

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).
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¹H NMR: Spectra are acquired to determine the number and environment of protons. Key

parameters include chemical shift (δ), integration, multiplicity (singlet, doublet, triplet,

multiplet), and coupling constants (J) in Hertz (Hz).

¹³C NMR: Spectra are recorded to identify the number and types of carbon atoms.

Broadband proton decoupling is typically used to simplify the spectrum to single lines for

each carbon.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity

between protons (COSY), directly bonded protons and carbons (HSQC), and long-range

proton-carbon correlations (HMBC), which is essential for unambiguous structural

elucidation[1].

Mass Spectrometry (MS)
Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Electron

Impact (EI), often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) for

accurate mass measurements.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) to a low concentration (e.g., 1 µg/mL).

Data Acquisition: The sample is introduced into the ion source. For ESI, the analysis is often

performed in positive ion mode to observe the [M+H]⁺ ion.

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion,

allowing for the determination of the elemental composition of the novel compound with high

accuracy[2].

Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the parent ion to provide

structural information based on the fragmentation pattern[2].

Infrared (IR) Spectroscopy
IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film.

The spectra provide information about the functional groups present in the molecule.

Characteristic absorption bands are reported in wavenumbers (cm⁻¹). For example, C=O
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stretching vibrations are typically observed in the range of 1650-1750 cm⁻¹, while N-H

stretching can be seen around 3300-3500 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectra are recorded on a spectrophotometer using a dilute solution of the compound in

a suitable solvent (e.g., methanol, ethanol, DCM). The spectrum reveals information about the

electronic transitions within the molecule, particularly in conjugated systems. The wavelength of

maximum absorption (λmax) is reported in nanometers (nm).

Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of novel

melithiazole compounds.

Melithiazol Biosynthesis Pathway
Melithiazol is biosynthesized by a combined polyketide synthase/peptide synthetase

(PKS/NRPS) system in myxobacteria. The pathway shares similarities with the biosynthesis of

myxothiazol.
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Caption: Proposed biosynthetic pathway of Melithiazol.

Spectroscopic Analysis Workflow for Novel Compounds
The structural elucidation of a novel synthesized compound follows a systematic analytical

workflow, integrating various spectroscopic techniques for unambiguous characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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